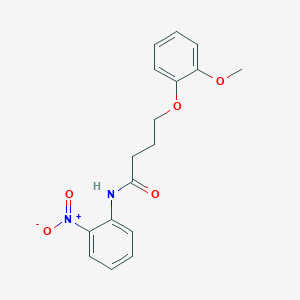![molecular formula C26H23NO5 B254844 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B254844.png)
2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide, also known as EPC-K1, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPC-K1 is a small molecule inhibitor of the protein kinase CK2, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide is a selective inhibitor of CK2, a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and suppress tumor growth. 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to downstream effects on various signaling pathways involved in cell proliferation and survival (Siddiqui-Jain et al., 2010).
Biochemical and Physiological Effects:
2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has been shown to have potent anti-cancer activity in various cancer cell lines, including breast, prostate, and lung cancer. In addition, 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has been reported to have anti-inflammatory and neuroprotective effects in preclinical models of inflammation and neurodegeneration. 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has been shown to induce apoptosis in cancer cells by inhibiting CK2 activity and downstream signaling pathways involved in cell survival. 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has also been shown to reduce inflammation and oxidative stress in preclinical models of inflammation and neurodegeneration (Jangra et al., 2020; Sarno et al., 2016).
实验室实验的优点和局限性
2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has several advantages as a research tool, including its potent and selective inhibition of CK2, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and neuroprotective effects. However, there are also some limitations to using 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide in lab experiments. 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. In addition, 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide may have off-target effects on other kinases or cellular processes, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide. One area of interest is the development of 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide as a potential therapeutic agent for cancer and other diseases. Further preclinical studies are needed to evaluate the safety and efficacy of 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide in animal models and to identify potential biomarkers of response. In addition, the development of more potent and selective CK2 inhibitors based on the structure of 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide could lead to the discovery of new therapeutic agents for cancer and other diseases. Another area of interest is the elucidation of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide, which could lead to the development of new treatments for inflammatory and neurodegenerative disorders. Finally, the development of new methods for the synthesis and purification of 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide could facilitate its use as a research tool in various areas of biomedical research.
合成方法
The synthesis of 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide involves several steps, including the synthesis of the key intermediate, 3-(2-ethylphenoxy)-4-oxo-4H-chromene-7-carboxylic acid, and its subsequent conversion to the final product through amidation with N-(4-methylphenyl)acetamide. The synthesis of 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has been described in detail in a published research article (Gupta et al., 2018), and the compound has been synthesized using different methods by other research groups as well.
科学研究应用
2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to suppress tumor growth and induce apoptosis in cancer cells. 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has been reported to exhibit potent anti-cancer activity in several cancer cell lines, including breast, prostate, and lung cancer (Gupta et al., 2018; Siddiqui-Jain et al., 2010). In addition, 2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide has been shown to have anti-inflammatory and neuroprotective effects in preclinical models of inflammation and neurodegeneration (Jangra et al., 2020; Sarno et al., 2016).
属性
产品名称 |
2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide |
|---|---|
分子式 |
C26H23NO5 |
分子量 |
429.5 g/mol |
IUPAC 名称 |
2-[3-(2-ethylphenoxy)-4-oxochromen-7-yl]oxy-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C26H23NO5/c1-3-18-6-4-5-7-22(18)32-24-15-31-23-14-20(12-13-21(23)26(24)29)30-16-25(28)27-19-10-8-17(2)9-11-19/h4-15H,3,16H2,1-2H3,(H,27,28) |
InChI 键 |
UGXMBRVSIRAXNQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)C |
规范 SMILES |
CCC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-tert-butylphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B254763.png)

![Ethyl 5-ethyl-2-[(3-methyl-2-butenoyl)amino]-3-thiophenecarboxylate](/img/structure/B254767.png)

![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254769.png)

![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B254782.png)
![N-butyl-N-[4-(4-morpholinylsulfonyl)phenyl]amine](/img/structure/B254783.png)

![[[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254789.png)

![allyl 2-(1-(2-furyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254795.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254799.png)